molecular formula C16H17N3O B11853432 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N'-hydroxybenzimidamide

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N'-hydroxybenzimidamide

Cat. No.: B11853432
M. Wt: 267.33 g/mol
InChI Key: VZCITDIJNSOOHJ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide is a complex organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a dihydroisoquinoline ring fused to a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions . The reaction is carried out in ethanol at reflux temperature, using p-toluenesulfonic acid monohydrate as a promoter. Alternatively, the reaction can be catalyzed by FeCl3 in toluene at 110°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidamide derivatives.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, occupying the oxyanion hole with its carboxylate group and fitting into the hydrophobic pocket with its dihydroisoquinoline moiety . This binding inhibits the enzyme’s activity, which is crucial in the metabolism of certain steroids and prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide is unique due to its specific interaction with the AKR1C3 enzyme and its potential applications in cancer therapy. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18)

InChI Key

VZCITDIJNSOOHJ-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3/C(=N\O)/N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N

Origin of Product

United States

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